2-(1-Hydroxycyclohexyl)acetamide
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Overview
Description
2-(1-Hydroxycyclohexyl)acetamide is an organic compound with the molecular formula C8H15NO2. It is characterized by a cyclohexane ring substituted with a hydroxyl group and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then reduced to cyclohexylamine. This intermediate is subsequently acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) are commonly employed to facilitate the acetylation step .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various halogenating agents can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated cyclohexylacetamides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium channels, thereby reducing neuronal excitability and providing anticonvulsant effects. Additionally, it enhances the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, further contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxycyclohexyl)acetamide: Similar structure but with the hydroxyl group at a different position.
2-(2-Hydroxycyclohexyl)acetamide: Another positional isomer with different chemical properties.
Uniqueness
2-(1-Hydroxycyclohexyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential anticonvulsant activity set it apart from other similar compounds .
Properties
CAS No. |
24446-51-3 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H2,9,10) |
InChI Key |
KSBZIEREPCJHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)O |
Origin of Product |
United States |
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